molecular formula C8H10O B121277 2,4-Dimethylphenol-d10 CAS No. 1219794-86-1

2,4-Dimethylphenol-d10

Cat. No. B121277
Key on ui cas rn: 1219794-86-1
M. Wt: 132.23 g/mol
InChI Key: KUFFULVDNCHOFZ-WOMAJQTNSA-N
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Patent
US04215229

Procedure details

A mixture of phenol (94 grams, 1.0 moles), piperidine (43 grams, 0.5 mole), and methanol (50 moles) was cooled to 10° C. with agitation. Paraformaldehyde (15 grams, 0.5 mole) was added all at one time and the reaction temperature was maintained at 10° to 13° C. for 1.5 hours. The temperature was then allowed to rise to 25° C. The reaction mixture was heated to 85° C. and hydrogenated in a glass-lined autoclave in the presence of 1 gram of 5 percent palladium on carbon catalyst at a temperature of 120° to 130° C. for two hours at 120-150 psig of hydrogen. The product was filtered and the methanol in the filtrate removed by distillation. This left a product weighing 154 grams which, on analysis by gas chromatography (weight percent), contained the following: 37.5 percent phenol, 11.1 percent ortho-cresol, 14.6 percent para-cresol, and 0.7 percent 2,4-xylenol. This corresponds to yields of 40.6 percent for ortho-cresol, 53.3 percent for para-cresol, and 2.3 percent for 2,4-xylenol based on the phenol consumed.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
50 mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1CCCC[CH2:9]1.[CH3:14][OH:15].C=O.[H][H]>[Pd]>[C:6]1([CH3:9])[C:1]([OH:7])=[CH:2][CH:3]=[CH:4][CH:5]=1.[CH:6]1[C:1]([OH:7])=[CH:2][CH:3]=[C:4]([CH3:9])[CH:5]=1.[C:14]1([OH:15])[C:3]([CH3:2])=[CH:4][C:5]([CH3:9])=[CH:6][CH:1]=1

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
43 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
50 mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was maintained at 10° to 13° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to rise to 25° C
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
the methanol in the filtrate removed by distillation
WAIT
Type
WAIT
Details
This left a product

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1O)C
Name
Type
product
Smiles
C1=CC(=CC=C1O)C
Name
Type
product
Smiles
C=1(C(=CC(=CC1)C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04215229

Procedure details

A mixture of phenol (94 grams, 1.0 moles), piperidine (43 grams, 0.5 mole), and methanol (50 moles) was cooled to 10° C. with agitation. Paraformaldehyde (15 grams, 0.5 mole) was added all at one time and the reaction temperature was maintained at 10° to 13° C. for 1.5 hours. The temperature was then allowed to rise to 25° C. The reaction mixture was heated to 85° C. and hydrogenated in a glass-lined autoclave in the presence of 1 gram of 5 percent palladium on carbon catalyst at a temperature of 120° to 130° C. for two hours at 120-150 psig of hydrogen. The product was filtered and the methanol in the filtrate removed by distillation. This left a product weighing 154 grams which, on analysis by gas chromatography (weight percent), contained the following: 37.5 percent phenol, 11.1 percent ortho-cresol, 14.6 percent para-cresol, and 0.7 percent 2,4-xylenol. This corresponds to yields of 40.6 percent for ortho-cresol, 53.3 percent for para-cresol, and 2.3 percent for 2,4-xylenol based on the phenol consumed.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
50 mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1CCCC[CH2:9]1.[CH3:14][OH:15].C=O.[H][H]>[Pd]>[C:6]1([CH3:9])[C:1]([OH:7])=[CH:2][CH:3]=[CH:4][CH:5]=1.[CH:6]1[C:1]([OH:7])=[CH:2][CH:3]=[C:4]([CH3:9])[CH:5]=1.[C:14]1([OH:15])[C:3]([CH3:2])=[CH:4][C:5]([CH3:9])=[CH:6][CH:1]=1

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
43 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
50 mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was maintained at 10° to 13° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to rise to 25° C
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
the methanol in the filtrate removed by distillation
WAIT
Type
WAIT
Details
This left a product

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1O)C
Name
Type
product
Smiles
C1=CC(=CC=C1O)C
Name
Type
product
Smiles
C=1(C(=CC(=CC1)C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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